molecular formula C6H11NO3 B174715 (S)-2-Morpholineacetic acid CAS No. 1257854-99-1

(S)-2-Morpholineacetic acid

Cat. No. B174715
CAS RN: 1257854-99-1
M. Wt: 145.16 g/mol
InChI Key: TWCXRVFSIAWFMA-YFKPBYRVSA-N
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Description

Enantioselective Synthesis of (S)-2-Morpholineacetic Acid

The synthesis of this compound and its derivatives has been a subject of interest due to their potential applications in medicinal chemistry. One approach to synthesizing enantiomerically pure forms of morpholine-2-carboxylic acids involves enzyme-catalyzed kinetic resolution. Specifically, the synthesis of (S)-N-Boc-morpholine-2-carboxylic acid, a closely related compound, was achieved using a highly selective enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate. This method provided a pathway to further convert the acids into reboxetine analogs, which are of pharmaceutical interest .

Molecular Structure Analysis

The molecular structure of morpholine derivatives is crucial for their biological activity. The synthesis of novel 2-morpholine carboxylic acid derivatives has been described, leading to the creation of 1-aza-4-oxabicyclo[3.3.1]non-6-one, a new ring system. This compound was further elaborated to an ortho-methoxy benzamide derivative, showcasing the versatility of morpholine scaffolds in synthesizing complex bicyclic structures .

Chemical Reactions Analysis

Morpholine derivatives can be synthesized through various chemical reactions. For instance, the synthesis of optically active 3-morpholinecarboxylic acid involved the reaction of benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol. This method highlights the reactivity of morpholine intermediates with halogenated compounds to yield optically active products . Additionally, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a potent M1 selective muscarinic agonist, involved bromination and dehydration reactions, demonstrating the chemical versatility of morpholine derivatives in synthesizing bioactive molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their structural features. Bridged bicyclic morpholine amino acids, such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid and its enantiomer, have been synthesized as compact modules for medicinal chemistry. These compounds can modulate the physicochemical and pharmacokinetic properties of drug candidates, indicating the importance of morpholine's structural attributes in determining its physical and chemical properties .

Scientific Research Applications

Up-regulation of GABA(B) Receptors

Chronic administration of (S)-2-Morpholineacetic acid, as a specific GABA(B) receptor antagonist, leads to the up-regulation of GABA(B) receptors in the brain. This suggests that the compound could be useful in studying the compensatory mechanisms in response to persistent blockade of GABA(B) receptors, which are tonically activated by endogenous GABA (Pibiri et al., 2005).

Force Degradation Study

A force degradation study of a morpholine derivative highlighted its stability under various conditions, except when exposed to hydrogen peroxide and UV radiation. Such studies are crucial for confirming the selectivity of active pharmaceutical ingredients (APIs) and impurity determination methods (Varynskyi & Kaplaushenko, 2019).

Medicinal Chemistry and Pharmacological Activity

Morpholine and its derivatives, including this compound, are integral in medicinal chemistry due to their advantageous physicochemical, biological, and metabolic properties. They serve as a versatile scaffold in drug design, contributing to the development of bioactive molecules with a wide range of therapeutic potentials (Kourounakis, Xanthopoulos, & Tzara, 2020).

Biological Relevance and Synthesis

The biological relevance of morpholine derivatives, including their presence in natural products and bioactive compounds, underscores their significance in organic synthesis and potential pharmaceutical applications. Their synthesis and functionalization facilitate the exploration of their diverse biological activities, including antidepressant, appetite suppressant, antitumor, and antioxidant properties (Wijtmans et al., 2004).

Surface Plasmon Resonance-Based Assays

The use of surface plasmon resonance (SPR) for the label-free and high-throughput quantification of morpholinos, including this compound derivatives, offers a valuable method for studying their pharmacokinetics and pharmacodynamics in biological matrices. This approach is particularly relevant for therapeutic applications and research involving gene regulation (Boutilier & Moulton, 2017).

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting enzymes, or modulating signal transduction pathways .

Safety and Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, environmental impact, and first aid measures in case of exposure .

Future Directions

This involves discussing potential areas of future research involving the compound. This could include potential applications, synthesis methods, or investigations into its properties .

properties

IUPAC Name

2-[(2S)-morpholin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-6(9)3-5-4-7-1-2-10-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCXRVFSIAWFMA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424923
Record name (S)-2-Morpholineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1257854-99-1
Record name (S)-2-Morpholineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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